molecular formula C17H20N6O3S B2656667 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941986-01-2

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2656667
CAS No.: 941986-01-2
M. Wt: 388.45
InChI Key: XSGGNCUDRDWAGQ-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that is gaining attention for its diverse applications in the fields of chemistry, biology, and medicine. With its unique structure that combines several functional groups, it represents a promising candidate for numerous research endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide generally involves multiple steps:

  • Formation of the pyrazolopyrimidine core: : This key structure is typically synthesized through a cyclization reaction involving a hydrazine derivative and a dicarbonyl compound under controlled conditions.

  • Introduction of the methylthio group: : Using methylthiolating agents in the presence of a base, the thioether functional group is incorporated into the pyrazolopyrimidine core.

  • Morpholine attachment: : Morpholine is introduced via a nucleophilic substitution reaction, often facilitated by an activating group such as a halide on the pyrazolopyrimidine core.

  • Furan-2-carboxamide formation: : The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction between a furan-2-carboxylic acid derivative and the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may utilize more scalable and cost-effective processes, including automated synthesis platforms and flow chemistry techniques to optimize yields and reduce reaction times. These methods ensure high purity and consistency suitable for large-scale applications.

Chemical Reactions Analysis

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibits a variety of chemical reactions:

  • Oxidation: : It can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl or nitro groups if present as derivatives, converting them into alcohols or amines, respectively.

  • Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, modifying the morpholine or furan ring structures.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride for reduction reactions.

  • Various halides or alkylating agents for substitution reactions.

Major Products Formed

Major products include sulfoxide and sulfone derivatives, reduced amines, and substituted pyrazolopyrimidine derivatives, which can have significant biological activity.

Scientific Research Applications

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has shown potential in several areas:

  • Biology: : Research indicates potential use as a biochemical probe to study enzyme interactions due to its ability to interact with specific proteins and receptors.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Used in the development of new materials with specific properties, such as catalysts or stabilizers.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular targets: : It targets specific proteins and enzymes, interfering with their normal function. For instance, it can inhibit kinase enzymes, which play crucial roles in cell signaling pathways.

  • Pathways involved: : Inhibition of kinase activity can disrupt various cell signaling pathways, leading to effects like cell cycle arrest, apoptosis, or reduced inflammation.

Comparison with Similar Compounds

When compared with other pyrazolopyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, enhancing its versatility and effectiveness.

List of Similar Compounds

  • N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(6-(methylthio)-4-ethyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-27-17-20-14(22-6-9-25-10-7-22)12-11-19-23(15(12)21-17)5-4-18-16(24)13-3-2-8-26-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGGNCUDRDWAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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